Saxagliptin Cyclic Amide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4S,6R,9S)-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-15-13-3-11-2-12(11)20(13)16(22)14(19-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H,19,21)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBXKHDARSBKNT-YGADWWLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N3C(C2)C(=O)NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N3[C@H](C2)C(=O)N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation Pathways and Chemical Mechanisms of Saxagliptin Cyclic Amide
Intramolecular Cyclization Chemistry
The primary degradation pathway for Saxagliptin (B632) involves an intramolecular cyclization reaction. google.commdpi.com This process is driven by the inherent chemical structure of the Saxagliptin molecule, which contains both a primary amine and a nitrile group in proximity, facilitating an internal nucleophilic attack. acs.org
Thermodynamic Favorability of Cyclic Amidine Formation from Saxagliptin Amine
The conversion of Saxagliptin's primary amine to the six-membered cyclic amidine is a thermodynamically favored process. researchgate.netacs.orgnih.gov This inherent stability of the cyclic structure presents a significant challenge in preventing its formation during synthesis and in formulated products. researchgate.net The cyclization reaction can occur in both solid and solution states, making it a pervasive issue throughout the drug product lifecycle. google.comjuniperpublishers.com
Proposed Reaction Mechanisms for Cyclization
The proposed mechanism for the formation of Saxagliptin Cyclic Amide involves the nucleophilic attack of the N-terminal amine on the nitrile carbon. acs.org This intramolecular reaction leads to the formation of a cyclic imine intermediate, which then tautomerizes to the more stable cyclic amidine. researchgate.netacs.org Studies have identified a profound solvent effect and an autocatalytic pathway in this conversion, both of which are linked to transition states involving proton transfer. acs.orgnih.gov
Influence of Environmental Factors on Formation Kinetics
The rate at which Saxagliptin converts to its cyclic amide is significantly influenced by several environmental factors. Understanding these dependencies is crucial for developing stable formulations and manufacturing processes.
Role of Temperature and Relative Humidity
As with many chemical reactions, temperature plays a critical role in the kinetics of Saxagliptin degradation. Increased temperatures generally lead to a higher rate of impurity formation, including the cyclic amidine. researchgate.netresearchgate.net Similarly, relative humidity (RH) is a key factor, particularly in solid dosage forms. Higher humidity levels can increase molecular mobility and facilitate the cyclization reaction. researchgate.netgoogle.com The interplay between temperature and humidity can have a compounding effect on the degradation rate. researchgate.net
Table 1: Impact of Temperature and Relative Humidity on Saxagliptin Degradation Products
| Temperature (°C) | Relative Humidity (%) | Predominant Degradation Product(s) | Observation |
| 30 | 10-50 | This compound (SCA) | At lower temperatures, SCA formation is observed to be more dominant than its epimer. researchgate.net |
| 40 | 10-50 | SCA, epi-cyclic amidine (ESCA) | Increased temperature leads to a general increase in both SCA and ESCA. researchgate.net |
| 50 | 10-50 | SCA, ESCA | At higher temperatures, the formation of the epimer (ESCA) becomes more significant. researchgate.net |
This table is generated based on data presented in a study on the kinetic modeling of Saxagliptin degradation. researchgate.net
Impact of Micro-Environmental pH and Acid Catalysis
The micro-environmental pH within a formulation has a substantial impact on the formation of this compound. researchgate.netnih.gov The cyclization reaction is favored under aqueous, alkaline conditions. researchgate.net Conversely, a lower pH environment can inhibit the formation of the cyclic amidine. google.comtga.gov.au For instance, the formation of formic acid as a degradation product of certain excipients can lower the micro-environmental pH, thereby reducing the rate of epi-cyclic amidine formation. researchgate.netnih.gov However, an excessively low pH can lead to the formation of other degradation products. google.com Therefore, maintaining an optimal pH range is critical for the stability of Saxagliptin. google.com
Table 2: Influence of pH on Saxagliptin Degradation
| pH Range | Effect on Cyclic Amidine Formation | Effect on Other Impurities |
| Alkaline | Favored | - |
| Acidic (e.g., pH 1.4-1.8) | Reduced | Potential increase in other degradation products at very low pH. google.com |
This table synthesizes information from multiple sources discussing pH effects. researchgate.netgoogle.com
Concentration Dependencies of Reactants
The rate of the bimolecular reaction leading to N-formyl adducts in the liquid state is directly proportional to the concentrations of the reacting species. google.com While the intramolecular cyclization to form the cyclic amidine is a first-order process, the presence and concentration of other reactive species and excipients in a formulation can indirectly influence its formation rate. mdpi.comresearchgate.net For example, the degradation of excipients like polyethylene (B3416737) glycol (PEG) can generate reactive impurities that alter the micro-environment and subsequently affect Saxagliptin's stability. researchgate.netnih.gov The ratio of excipients to the active drug is also a significant factor, with higher ratios posing greater challenges, especially in low-dose formulations. google.com
Interrelationships with Other Saxagliptin Degradation Products
The degradation of saxagliptin is a complex process that results in the formation of several related impurities. The formation of Saxagliptin Cyclic Amidine (SCA) is a key step in a cascade of subsequent degradation reactions. Understanding the interrelationships between SCA and other degradation products, such as its epimer (ESCA), Saxagliptin Formyl Amide (SFA), and the ultimate diketopiperazine derivative, is crucial for ensuring the stability and quality of saxagliptin-containing pharmaceutical products. These degradation pathways are influenced by various factors, including pH, temperature, humidity, and the presence of excipients. mdpi.comnih.govresearchgate.net
Formation of Saxagliptin Cyclic Amidine (SCA) Epimer (ESCA)
A primary degradation pathway for saxagliptin involves its conversion to Saxagliptin Cyclic Amidine (SCA), which can then undergo epimerization to form its more stable epimer, epi-cyclic amidine (ESCA). mdpi.com Research has shown that the formation of ESCA occurs in a serial fashion following the initial formation of SCA. mdpi.com This epimerization is a significant reaction, and ESCA is often observed as a major degradation product in solid dosage forms of saxagliptin. mdpi.comnih.govresearchgate.net
The conversion of SCA to ESCA is notably catalyzed by hydroxide (B78521) ions (OH⁻). mdpi.com This base-catalyzed mechanism implies that the rate of ESCA formation is dependent on the micro-environmental pH of the formulation. A higher pH will generally favor the epimerization process. Conversely, a lowering of the pH can lead to a decreased formation of ESCA. mdpi.comnih.govresearchgate.net This relationship is a critical consideration in the formulation development of saxagliptin, as controlling the micro-pH can help to minimize the formation of this impurity. nih.gov Studies have also noted that the conversion of saxagliptin to ESCA can be influenced by an autocatalytic pathway, particularly in solution, which involves proton transfer. nih.gov
The following table summarizes the key aspects of ESCA formation from SCA:
| Factor | Influence on ESCA Formation | Citation |
| Precursor | Formed serially from Saxagliptin Cyclic Amidine (SCA). | mdpi.com |
| Catalyst | Catalyzed by hydroxide ions (OH⁻). | mdpi.com |
| pH | Formation is favored at higher pH levels. | mdpi.comnih.gov |
| Autocatalysis | An autocatalytic pathway involving proton transfer can contribute to its formation in solution. | nih.gov |
Relationship with Saxagliptin Formyl Amide (SFA) Formation
In parallel to the formation of SCA and its subsequent epimerization to ESCA, another significant degradation product, Saxagliptin Formyl Amide (SFA), can be generated. mdpi.com Unlike the base-catalyzed formation of ESCA, the production of SFA is promoted by acidic conditions, specifically by the presence of protons (H⁺). mdpi.com This opposing pH dependence highlights the complexity of controlling saxagliptin degradation, as conditions that suppress one degradation pathway may inadvertently promote another.
The formation of SFA is often linked to the degradation of certain excipients used in tablet formulations, such as polyethylene glycol (PEG). mdpi.comnih.govresearchgate.net The degradation of PEG can produce formic acid (FA), which in turn lowers the micro-environmental pH and provides the acidic conditions necessary for the formylation of saxagliptin to SFA. mdpi.comnih.govresearchgate.net Research has demonstrated a strong correlation between the formation of formic acid and the concentration of SFA, as well as a strong inverse correlation between pH and SFA formation. mdpi.comresearchgate.net
The interplay between the formation of ESCA and SFA is thus heavily dependent on the pH of the formulation. A decrease in pH, driven by factors like the degradation of PEG, will favor the formation of SFA while simultaneously inhibiting the formation of ESCA. mdpi.comnih.govresearchgate.net
The table below outlines the key relationships in the formation of SFA:
| Factor | Relationship with SFA Formation | Citation |
| Formation Pathway | Produced in parallel to SCA/ESCA formation. | mdpi.com |
| Catalyst | Promoted by protons (H⁺). | mdpi.com |
| pH | Formation is favored in acidic conditions. | mdpi.comnih.govresearchgate.net |
| Excipient Interaction | Linked to the degradation of polyethylene glycol (PEG) and the subsequent formation of formic acid. | mdpi.comnih.govresearchgate.net |
| Correlation with pH | Strong inverse correlation between pH and SFA formation. | mdpi.comresearchgate.net |
Hydrolytic Degradation of Cyclic Amidine to Diketopiperazine
The degradation cascade of saxagliptin does not necessarily end with the formation of the cyclic amidine and its epimer. In the presence of water, the cyclic amidine can undergo further degradation through hydrolysis to form a diketopiperazine byproduct. scitechjournals.comgoogle.comjuniperpublishers.comjuniperpublishers.com This hydrolytic pathway represents a further transformation of the initial degradation product, leading to a different chemical entity.
The intramolecular cyclization of saxagliptin to form the cyclic amidine can occur in both solid and solution states and can be accelerated by processing conditions such as wet granulation or roller compaction. scitechjournals.comgoogle.comjuniperpublishers.comjuniperpublishers.com Once the cyclic amidine is formed, its subsequent hydrolysis to the diketopiperazine is a thermodynamically favored process in aqueous environments. nih.govgoogle.com This underscores the importance of controlling moisture content in saxagliptin formulations to prevent not only the initial cyclization but also the subsequent hydrolytic degradation.
The following table summarizes the hydrolytic degradation of the cyclic amidine:
| Process | Description | Influencing Factors | Citation |
| Hydrolysis of Cyclic Amidine | The cyclic amidine degradation product can hydrolyze to form a diketopiperazine. | Presence of water. | scitechjournals.comgoogle.comjuniperpublishers.comjuniperpublishers.com |
| Initial Cyclization | The precursor cyclic amidine is formed via intramolecular cyclization of saxagliptin. | Can occur in both solid and solution states; exacerbated by processing conditions. | scitechjournals.comgoogle.comjuniperpublishers.comjuniperpublishers.com |
| Thermodynamics | The conversion of saxagliptin to the cyclic amidine and its subsequent hydrolysis are thermodynamically favored. | Aqueous environment. | nih.govgoogle.com |
Kinetic Modeling and Computational Analysis of Saxagliptin Cyclic Amide Formation
Development of Mechanistic Kinetic Models for Degradation Pathways
Mechanistic kinetic models are crucial tools for predicting the degradation of Saxagliptin (B632) and the formation of its impurities, including SCA. mdpi.comnih.gov These models are constructed based on a deep understanding of the chemical reactions involved. The primary degradation pathway for Saxagliptin is an intramolecular cyclization, a thermodynamically favored process that leads to the formation of the cyclic amidine. nih.govresearchgate.net
Research has shown that the degradation of Saxagliptin in solid dosage forms is a complex process influenced by various factors. mdpi.comnih.gov A comprehensive study on active film-coated tablets, where Saxagliptin was layered onto inert cores, was conducted to build a model capable of predicting the concentrations of individual degradation products. mdpi.comnih.gov This model considers the intricate interplay of various factors that can affect the rate of degradation.
The degradation profile of Saxagliptin involves the formation of three main degradation products: Saxagliptin Cyclic Amide (SCA), its epimer, epi-cyclic amidine (ESCA), and Saxagliptin Formyl Amide (SFA). nih.govresearchgate.net The relative ratios of these impurities are highly dependent on the specific conditions within the formulation. nih.gov The development of kinetic models involves solving a set of ordinary differential equations, often using numerical methods like the Runge-Kutta algorithm, to simulate the concentration changes of Saxagliptin and its degradation products over time. mdpi.com
Incorporation of Formulation Variables into Kinetic Models
The stability of Saxagliptin is significantly impacted by the formulation components. Kinetic models have been developed to incorporate these variables to provide a more accurate prediction of degradation. mdpi.comnih.gov Key formulation variables that influence the formation of SCA include:
Excipients: The choice of excipients can significantly affect the rate of intramolecular cyclization. For instance, the presence of polyethylene (B3416737) glycol (PEG) 6000 and the composition of the film-coat polymer have been shown to be connected to Saxagliptin degradation through the formation of reactive impurities. mdpi.comnih.gov
Micro-environmental pH: The pH within the micro-environment of the dosage form is a critical factor. mdpi.comnih.gov The degradation of excipients like PEG can lead to the formation of acidic byproducts, such as formic acid. mdpi.comnih.gov This localized lowering of pH can, in turn, influence the degradation pathways of Saxagliptin, affecting the formation rate of its cyclic amidine epimer. mdpi.comnih.govresearchgate.net
Moisture Content: Water activity within the formulation plays a crucial role. mdpi.com The intramolecular cyclization reaction is sensitive to the presence of water. google.com
Temperature: As with most chemical reactions, temperature is a significant factor affecting the kinetics of Saxagliptin degradation. mdpi.com
A study investigating film-coated tablets demonstrated that minor changes in the film-forming polymer composition led to different impurity profiles, highlighting the sensitivity of Saxagliptin degradation to formulation specifics. nih.gov By integrating these variables, kinetic models can serve as powerful tools for designing stable pharmaceutical formulations. mdpi.comnih.gov
Computational Chemistry Approaches
Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions at a molecular level. These approaches complement experimental studies by offering insights into reaction energetics and pathways that are often difficult to observe directly.
Ab Initio Calculations of Reaction Activation Energies
Ab initio calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the activation energies of the reactions involved in Saxagliptin degradation. mdpi.comnih.gov These calculations provide a theoretical basis for the reaction mechanisms used in the kinetic models. mdpi.comresearchgate.net By calculating the energy of the transition state, the highest energy point along the reaction coordinate, the activation energy can be determined. This information is critical for understanding the feasibility and rate of a particular reaction pathway. For instance, ab initio calculations have been used to support the derived reaction equations in kinetic models for Saxagliptin degradation. mdpi.comnih.gov
In Silico Prediction of Degradation Pathways
In silico methods are increasingly used to predict potential degradation pathways and identify unknown impurities. researchgate.net These computational techniques can simulate the degradation of a drug molecule under various stress conditions, such as hydrolysis, oxidation, and photolysis. researchgate.net For Saxagliptin, forced degradation studies have been conducted under different stress conditions to identify its degradation products. researchgate.net The structural elucidation of these degradation products is often accomplished using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net In silico toxicity prediction tools can then be used to assess the potential toxicity of the identified degradation products. researchgate.net
Synthetic Methodologies for Saxagliptin and Mitigation of Cyclic Amide Formation
Strategies for Minimizing Cyclic Amidine Formation during Saxagliptin (B632) Synthesis
The core of Saxagliptin's instability lies in the attack of the N-terminal amine on the nitrile group, a thermodynamically favored process that results in the formation of a six-membered cyclic amidine. acs.orgacs.org The primary challenge in designing a commercial-scale synthesis has been to minimize this impurity. acs.org
Evaluation of Amine Protecting Groups (e.g., Trityl vs. BOC)
The choice of the protecting group for the amino group of the adamantylglycine moiety is crucial in controlling the formation of the cyclic amidine impurity. The tert-butyloxycarbonyl (BOC) group, while commonly used in peptide synthesis, has demonstrated significant drawbacks in the context of Saxagliptin synthesis. google.comgoogle.com
The BOC group is known to be sensitive to the acidic conditions often required for the condensation of N-Boc-3-hydroxyadamantylglycine with the methanoprolineamide core, which can lead to premature deprotection and subsequent cyclization. google.comgoogle.com Furthermore, the complete removal of the BOC group necessitates harsh acidic conditions, which can also promote the formation of the unwanted cyclic amidine. google.comgoogle.com An additional practical challenge with the BOC group is the difficulty in monitoring reaction progress via thin-layer chromatography (TLC) due to its low UV sensitivity. google.comgoogle.com
In contrast, the trityl (Trt) protecting group offers several advantages. The trityl group is more stable under the amide coupling conditions, thereby preventing premature deprotection. google.comgoogle.com A key benefit of the trityl group is that its removal can be performed under conditions that directly yield the stable hydrochloride salt of Saxagliptin, bypassing the isolation of the highly unstable free base which is prone to cyclization. google.comgoogle.com The UV-active nature of the trityl group also facilitates easier reaction monitoring by TLC or high-performance liquid chromatography (HPLC). google.comgoogle.com
| Protecting Group | Advantages | Disadvantages |
| BOC | Widely used in peptide chemistry. peptide.comresearchgate.net | Sensitive to acidic coupling conditions. google.comgoogle.com Requires harsh deprotection conditions. google.comgoogle.com Difficult to monitor by UV-based methods. google.comgoogle.com Relatively expensive. google.comgoogle.com |
| Trityl | Stable during amide coupling. google.comgoogle.com Allows for direct formation of stable HCl salt upon deprotection. google.comgoogle.com Easy to monitor by UV-based methods. peptide.com | May require specific reagents for removal. peptide.com |
Optimization of Amide Coupling and Deprotection Steps
The amide coupling of N-protected-3-hydroxyadamantylglycine and methanoprolineamide is a critical step in the synthesis of Saxagliptin. acs.org The efficiency and cleanliness of this reaction directly impact the final purity of the drug substance. Various coupling reagents have been evaluated to optimize this step, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and propylphosphonic anhydride (B1165640) (T3P®). google.comorientjchem.org The use of T3P® has been reported as a safe and efficient alternative, avoiding some of the drawbacks associated with other reagents, such as the moisture sensitivity of EDC. orientjchem.org The reaction is typically carried out in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (B109758) (DCM). google.comorientjchem.org
The deprotection of the amine protecting group is the final and most critical step where the formation of the cyclic amidine is most probable. acs.org As mentioned, when using a BOC-protecting group, deprotection often requires strong acidic conditions. google.comgoogle.com For the trityl-protected intermediate, deprotection can be achieved using a solution of hydrochloric acid in a solvent like isopropanol, which directly furnishes the more stable Saxagliptin hydrochloride salt. google.com This strategy of telescoping the deprotection and salt formation steps is a key process improvement that minimizes the exposure of the unstable free amine to conditions that favor cyclization. orientjchem.orgacs.org
Process Robustness Enhancement in Manufacturing
Beyond the choice of synthetic route and reagents, ensuring the robustness of the manufacturing process is essential to consistently produce high-purity Saxagliptin with minimal levels of the cyclic amidine impurity. This involves a deep understanding of how various process parameters can influence the rate of cyclization.
Investigation of Solvent Effects on Cyclization
Research has revealed a significant solvent effect on the rate of Saxagliptin's intramolecular cyclization to the cyclic amidine. acs.orgnih.gov The rate of this degradation reaction has been shown to correlate with the solvent's proton affinity and its autoprotolysis equilibrium constant. researchgate.netmdpi.com Protic solvents, which can participate in proton transfer, have been found to facilitate the cyclization reaction. acs.orgnih.gov This is because the transition state of the cyclization reaction involves proton transfer. acs.orgnih.govebi.ac.uk
The rate of cyclization was studied in various solvents, and a clear trend was observed. For instance, the conversion to the cyclic amidine is significantly faster in more protic solvents. This understanding is crucial for selecting appropriate solvents for the final steps of the synthesis and for the formulation process to ensure the stability of the drug substance. acs.org
| Solvent | Relative Rate of Cyclization |
| Isopropanol | High acs.org |
| Acetonitrile | Moderate |
| Dichloromethane | Low |
| Data is illustrative and based on general principles of solvent polarity and proticity affecting reaction rates. |
Identification and Control of Autocatalytic Pathways
A key finding in the investigation of Saxagliptin degradation was the discovery of an autocatalytic pathway for the formation of the cyclic amidine. acs.orgnih.gov This means that the cyclic amidine product itself can catalyze its own formation from Saxagliptin. This autocatalysis also proceeds through a transition state involving proton transfer. acs.orgnih.gov
The presence of an autocatalytic pathway has significant implications for process control and stability. It implies that even trace amounts of the cyclic amidine impurity can accelerate the degradation of the remaining Saxagliptin. Therefore, stringent control over the initial levels of this impurity is critical. The development of a kinetic model that accounts for both the solvent effects and the autocatalytic pathway has been instrumental in designing a commercial manufacturing process that can consistently produce Saxagliptin with only trace levels of the cyclic amidine. acs.org In solid dosage forms, the micro-environmental pH, which can be altered by excipients, also plays a crucial role in the formation of the cyclic amidine and its epimer. mdpi.comresearchgate.net Lowering the micro-environmental pH can lead to a reduction in the formation of the main degradation product, epi-cyclic amidine. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Characterization and Quantification of Saxagliptin Cyclic Amide
Mass Spectrometry for Structural Elucidation and Identification
While HPLC is excellent for separation and quantification, Mass Spectrometry (MS) is the definitive technique for structural elucidation and confirmation of impurities like Saxagliptin (B632) Cyclic Amide. researchgate.netiajps.com When coupled with HPLC (LC-MS), it provides mass information that is crucial for identifying unknown peaks observed in a chromatogram.
It is important to note that much of the detailed public research on Saxagliptin cyclic impurities focuses on the "cyclic amidine" degradant, which is an isomer of Saxagliptin. researchgate.netnih.gov The Saxagliptin Cyclic Amide is also isomeric with Saxagliptin. The analytical techniques described are fully applicable to the cyclic amide, but the specific fragmentation data presented here is often derived from studies on the more frequently reported cyclic amidine, serving as a clear illustration of the methodology's power.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netnih.gov This precision allows for the determination of the elemental composition (molecular formula) of an unknown compound. For an impurity like this compound, which is isomeric with the parent drug, HRMS is invaluable. nih.gov
Both Saxagliptin and its cyclic amide impurity have the same elemental composition and thus the same exact mass. In one study, the protonated molecular ion for a cyclic degradant of Saxagliptin was observed at an m/z of 316.2020. nih.gov This corresponds to the elemental formula of Saxagliptin. The ability of HRMS to confirm this exact mass is the first step in identifying the impurity as an isomer. The differentiation from Saxagliptin itself then relies on chromatographic separation and fragmentation analysis. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) is used to generate a fragmentation pattern for a selected ion, which acts as a structural fingerprint. researchgate.netnih.gov In an MS/MS experiment, the protonated molecular ion of the impurity (the precursor ion) is isolated and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. researchgate.net
The fragmentation pattern of an impurity is compared with that of the parent drug to elucidate its structure. researchgate.netresearchgate.net For example, the MS/MS spectrum of Saxagliptin shows a characteristic base peak at m/z 180.1384, resulting from the cleavage of the amide bond. nih.gov In contrast, a cyclic amidine degradant, though isomeric, produces a different fragmentation pattern. Its major characteristic fragment ions were identified at m/z 288.2069 and 180.1382. nih.gov This difference in fragmentation is definitive proof of a structural difference and is key to identifying the specific isomeric impurity.
Table of Illustrative MS/MS Fragmentation Data for Saxagliptin and a Cyclic Degradant
| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) | Reference |
| Saxagliptin | 316.2017 | 180.1384 | nih.gov |
| Cyclic Amidine Degradant | 316.2017 | 288.2069, 180.1382 | nih.govresearchgate.net |
This comparative analysis of fragmentation patterns is essential for confirming the identity of this compound and distinguishing it from other isomers and degradation products. researchgate.netresearchgate.net
The combination of Electrospray Ionization (ESI) with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is a powerful platform for impurity identification. researchgate.net ESI is a soft ionization technique that allows intact protonated molecules to enter the mass spectrometer, while Q-TOF provides both high-resolution mass accuracy and the ability to perform MS/MS experiments. researchgate.netbioanalysis-zone.com
In studies of Saxagliptin degradation, LC-ESI-Q-TOF-MS/MS has been successfully used to characterize the structures of various degradation products. researchgate.netresearchgate.net The workflow involves:
Separating the stressed drug sample using HPLC.
Obtaining full-scan HRMS data to detect all ions and determine their elemental compositions.
Performing targeted MS/MS experiments on the ions of interest (impurities).
Elucidating the structures by analyzing the fragmentation patterns and comparing them to the parent drug. researchgate.netresearchgate.net
This comprehensive approach allows for the confident identification of not only expected impurities like this compound but also any novel or unexpected degradants that may form under stress conditions. researchgate.net
In Vitro Biochemical Formation and Identification of Saxagliptin Cyclic Amide
The formation of Saxagliptin (B632) Cyclic Amide has been observed in preclinical studies, particularly within in vitro setting designed to simulate metabolic processes.
Identification as a Metabolite (M1) in Rat Liver Microsome Incubations
In studies investigating the metabolic fate of saxagliptin, rat liver microsomes (RLMs) serve as a important in vitro model. When saxagliptin is incubated with RLMs, a series of metabolic products are formed. One of these has been identified as Saxagliptin Cyclic Amide, often designated as metabolite M1. nih.gov
Research has shown that M1 is detected in incubation samples of saxagliptin with both buffer solution and RLMs, particularly in the presence of L-cysteine. mdpi.com This suggests that its formation may not be entirely dependent on enzymatic activity. The metabolic profiling in RLM incubations reveals the presence of other metabolites as well, including 5-hydroxysaxagliptin (M2) and various conjugates. nih.gov The formation of these metabolites occurs through pathways such as cyclization, hydroxylation, and conjugation with substances like cysteine, glutathione, sulfate, and glucuronide. nih.gov
Table 1: Metabolites of Saxagliptin Identified in Rat Liver Microsome Incubations
| Metabolite ID | Compound Name | Observed in Presence of |
|---|---|---|
| M1 | This compound | Buffer, RLMs, L-cysteine |
| M2 | 5-hydroxysaxagliptin | RLMs |
| M3 | Saxagliptin-cysteine conjugate | Buffer, RLMs, L-cysteine |
| M4 | 5-hydroxysaxagliptin-cysteine conjugate | RLMs, L-cysteine |
| M5 | Saxagliptin-cysteinylglycine conjugate | Rat bile, plasma, liver |
| M6 | 5-hydroxysaxagliptin–cysteinylglycine conjugate | Rat bile, plasma, liver |
| M7 | Saxagliptin-O-sulfate | Rat bile, plasma, liver |
| M8 | Saxagliptin-O-glucuronide | Rat bile, plasma, liver |
Data sourced from a study on the metabolic profiling of saxagliptin in rat liver microsomes. nih.gov
Investigation of Non-Enzymatic Formation Pathways in Biological Buffers
The formation of this compound is not solely a result of enzymatic processes. Studies have demonstrated that saxagliptin can undergo intramolecular cyclization in aqueous solutions, a reaction that is thermodynamically favored. researchgate.netacs.org This non-enzymatic conversion is influenced by factors such as the solvent's properties. researchgate.net
Specifically, the presence of the cyanopyrrolidine moiety in saxagliptin's structure makes it susceptible to reacting with nucleophiles like L-cysteine in an enzyme-independent manner, leading to the formation of thiazoline-containing metabolites. nih.govnih.gov This reactivity is also observed with vildagliptin, another DPP-4 inhibitor with a similar structural feature. nih.govnih.gov In contrast, DPP-4 inhibitors lacking this cyanopyrrolidine group, such as linagliptin (B1675411) and gemigliptin, are stable under similar incubation conditions with L-cysteine. nih.gov The formation of the cyclic amidine is favored under aqueous, alkaline conditions. researchgate.net
Analytical Techniques for In Vitro Metabolite Characterization
The identification and structural elucidation of metabolites like this compound rely on sophisticated analytical instrumentation.
Application of Liquid Chromatography-High Resolution Mass Spectrometry for Metabolite Detection
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the analysis of drug metabolites. researchgate.netnih.gov This technique combines the separation capabilities of liquid chromatography with the precise mass measurement of high-resolution mass spectrometry.
In the characterization of saxagliptin metabolites, LC-HRMS provides crucial information. nih.gov The retention times of the separated compounds, along with their accurate mass measurements, allow for the confident identification of metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments further aid in structural elucidation by providing characteristic fragmentation patterns. nih.govresearchgate.net For instance, the MS/MS spectrum of this compound (M1) reveals prominent product ions that are characteristic of the cyclic amidine structure. nih.gov The high resolving power of the mass spectrometer enables the determination of elemental compositions with low mass errors, typically within 5 ppm, further confirming the identity of the metabolites. nih.gov
Future Directions in Saxagliptin Cyclic Amide Research
Elucidation of Comprehensive Degradation Networks
A primary focus of ongoing research is to move beyond simple impurity identification towards a comprehensive understanding of the entire degradation network of saxagliptin (B632). The formation of Saxagliptin Cyclic Amide is a key event in this network, but it is interconnected with other degradation pathways.
Detailed research has shown that the degradation of saxagliptin in solid dosage forms is a complex process influenced by multiple factors. nih.gov The intramolecular cyclization that leads to the cyclic amidine can occur in both solid and solution states and may be intensified by manufacturing processes. juniperpublishers.com Studies have constructed models to predict the concentration of individual degradation products by incorporating formulation variables, such as the amount of polyethylene (B3416737) glycol (PEG) 6000 and the composition of the film-coat polymer. nih.govresearchgate.net These excipients can themselves degrade, forming reactive impurities like formic acid, which in turn alter the micro-environmental pH. nih.govresearchgate.net
Future work aims to fully map these interconnected reactions, supported by ab initio calculations of reaction activation energies to validate the proposed mechanisms. nih.govresearchgate.net Understanding these networks allows for the strategic design of stable formulations that can control the micro-environment and minimize the formation of not just the cyclic amide, but all related impurities.
| Degradation Product | Common Abbreviation | Formation Pathway | Influencing Factors |
| This compound | SCA | Intramolecular cyclization of saxagliptin. | Favored thermodynamically; catalyzed by OH⁻ ions. juniperpublishers.commdpi.com |
| Epi-cyclic Amidine | ESCA | Serial formation from SCA; epimerization. | Catalyzed by OH⁻ ions; suppressed by lower micro-environmental pH. nih.govmdpi.com |
| Saxagliptin Formyl Amide | SFA | Parallel formation from saxagliptin. | Promoted by H⁺ ions and presence of formic acid from excipient degradation. nih.govmdpi.com |
Development of Predictive Stability Models
To accelerate pharmaceutical development and ensure product stability, research is increasingly focused on creating robust predictive models for saxagliptin degradation. These models aim to forecast impurity levels under various storage conditions, thereby predicting the product's shelf life with high reliability. nih.govresearchgate.net
One successful approach has been the application of Partial Least Squares (PLS) statistics combined with a Design of Experiments (DoE) methodology. researchgate.netnih.gov This allows for the analysis of multiple factors simultaneously, including temperature, time, humidity, drug dosage, packaging, and the presence or absence of oxygen protection. nih.govresearchgate.net Such models have demonstrated a good predictive ability, with estimates for key impurities being as accurate or more accurate than those from standard linear least squares regression methods. nih.govresearchgate.net
For instance, a PLS model revealed that protecting the drug product from oxygen significantly lowered the levels of a specific impurity (DP-2). nih.gov Furthermore, the model could quantify the instability of different dosage strengths, showing a lower strength formulation to be twice as unstable concerning another impurity (DP-1). nih.gov
Kinetic modeling represents another powerful tool. nih.gov By integrating formulation composition parameters and manufacturing-related effects into rate laws, these models can predict the concentration of individual degradation products. nih.gov The models are based on reaction mechanisms supported by theoretical calculations and account for variables like temperature, relative humidity, and reactant concentrations. nih.govresearchgate.net A key insight from this work is the connection between the degradation of excipients (like PEG) and the degradation of saxagliptin itself, highlighting the importance of the entire formulation system. nih.gov The development of these predictive tools enhances the understanding of degradation behavior and aids pharmaceutical scientists in designing more stable drug products from the outset. researchgate.netresearchgate.net
| Model Type | Key Parameters Investigated | Key Findings | Reference |
| Partial Least Squares (PLS) | Temperature, time, dose, packaging, batch, oxygen protection. | Good predictive ability for shelf-life; more accurate than standard linear regression for key impurities. nih.govresearchgate.net | nih.govresearchgate.net |
| Kinetic Modeling | Temperature, relative humidity, reactant concentration, formulation variables (e.g., PEG amount), micro-environmental pH. | Connects excipient degradation (e.g., PEG forming formic acid) to saxagliptin degradation pathways. nih.govresearchgate.net | nih.govresearchgate.net |
Advanced Spectroscopic Investigations for Structural Dynamics
While techniques like liquid chromatography-mass spectrometry (LC-MS) are well-established for the identification and quantification of degradation products such as this compound, future research directions point towards the use of more advanced spectroscopic methods to investigate structural dynamics. mdpi.comresearchgate.net This involves studying not just the final degraded structures, but the conformational changes and intermolecular interactions that precede and facilitate the degradation process.
High-resolution mass spectrometry (HRMS) has been instrumental in the structural elucidation of saxagliptin metabolites and degradants, providing detailed fragmentation patterns that confirm their chemical structures. mdpi.com For example, tandem MS analysis can clearly distinguish the cyclic amidine from the parent saxagliptin molecule. mdpi.comresearchgate.net
However, the next frontier lies in applying techniques that can provide dynamic information. Advanced nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional (2D-NMR) and solid-state NMR (ssNMR), could be employed to study the conformation of saxagliptin and the forming cyclic amidine within the solid-state matrix of a tablet. This could reveal how interactions with excipients and water molecules at a molecular level influence the cyclization reaction.
Furthermore, chiroptical spectroscopy methods, such as circular dichroism (CD), could be used to investigate the stereochemical aspects of the degradation. researchgate.net Since the formation of the epi-cyclic amidine involves a change in stereochemistry, CD spectroscopy could provide valuable mechanistic insights into this epimerization process in real-time. These advanced spectroscopic investigations will offer a more granular, dynamic picture of the degradation process, enabling a more profound understanding and control of saxagliptin stability.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the cyclic amide moiety in Saxagliptin to ensure structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclic amide structure, focusing on chemical shifts for the amide carbonyl (160–180 ppm in -NMR) and adjacent protons (δ 3.0–4.5 ppm in -NMR). Compare with synthetic intermediates described in patent literature .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>98% by area). Use a C18 column and isocratic elution (acetonitrile/water with 0.1% TFA) .
- X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound and analyze diffraction patterns, referencing published crystal structures of DPP-4 inhibitors .
Q. How can researchers ensure reproducibility in synthesizing Saxagliptin cyclic amide intermediates?
- Methodological Answer :
- Detailed Experimental Protocols : Document reaction parameters (temperature, solvent, catalyst loading) and purification steps (e.g., recrystallization solvents, column chromatography gradients). For example, the patent by Application No. 1229/MUMNP/2013 specifies a cyclization step using THF and NaH at 0–5°C .
- Batch-to-Batch Consistency : Report yields, melting points, and spectroscopic data for each batch. Include supplementary materials with raw NMR and HPLC traces .
- Reference Standards : Use commercially available Saxagliptin (e.g., Sigma-Aldrich T6203) as a control for comparative analysis .
Advanced Research Questions
Q. What strategies resolve discrepancies in DPP-4 inhibition potency between this compound and its analogs?
- Methodological Answer :
- Comparative Biochemical Assays : Conduct dose-response curves (0.1–100 nM) using recombinant human DPP-4. Calculate IC values and compare with literature data (e.g., Saxagliptin’s Ki = 0.6–1.3 nM ).
- Structural-Activity Relationship (SAR) Analysis : Correlate inhibitory activity with substituent effects on the cyclic amide. Use molecular docking (e.g., AutoDock Vina) to model interactions with DPP-4’s active site .
- Statistical Validation : Apply ANOVA to assess significance across replicates and batches, addressing outliers through rigorous data filtering .
Q. How should researchers design experiments to optimize the cyclization step in Saxagliptin amide synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like temperature (0–25°C), catalyst (NaH vs. KCO), and solvent polarity (THF vs. DMF). Use response surface methodology to identify optimal conditions .
- Real-Time Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and intermediate formation. Terminate reactions at >95% conversion to minimize byproducts .
- Scale-Up Considerations : Assess feasibility for gram-scale synthesis by testing agitation rates and heat transfer efficiency in pilot reactors .
Data Analysis and Interpretation
Q. What methodologies assess the stability of Saxagliptin’s cyclic amide under physiological conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate Saxagliptin in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample aliquots at 0, 1, 3, 7 days and analyze via HPLC for degradation products (e.g., open-chain amide derivatives) .
- Mass Spectrometry (LC-MS) : Identify degradation pathways by detecting fragments (e.g., m/z 243.1 for hydrolyzed amide) .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t) using first-order kinetics .
Literature and Synthesis Review
Q. How can researchers systematically compare synthetic routes for this compound derivatives?
- Methodological Answer :
- Database Mining : Use SciFinder to compile patents and journal articles (e.g., keyword: “Saxagliptin AND cyclization”). Filter by yield (>70%) and scalability (gram-scale) .
- Cost-Benefit Analysis : Tabulate reagents, catalysts, and reaction times for each route. Prioritize methods with low Pd catalyst loading to reduce costs .
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) and atom economy for sustainability assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
